molecular formula C17H14ClN3O2S B11627865 (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11627865
M. Wt: 359.8 g/mol
InChI Key: YOXMXBZSSAFDLX-UHFFFAOYSA-N
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Description

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-chloroaniline with a thiazinane derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2E)-N-(4-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2E)-N-(3-bromophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylimino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H14ClN3O2S/c18-11-5-4-8-13(9-11)19-16(23)14-10-15(22)21-17(24-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,23)(H,20,21,22)

InChI Key

YOXMXBZSSAFDLX-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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